molecular formula C12H16N2O5 B14198900 {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid CAS No. 919772-18-2

{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid

Cat. No.: B14198900
CAS No.: 919772-18-2
M. Wt: 268.27 g/mol
InChI Key: BCIOJKZUJHYATJ-UHFFFAOYSA-N
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Description

{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is an organic compound with a complex structure that includes an aminoethyl group, a carbamoyl group, a methoxyphenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxyphenoxyacetic acid.

    Reduction: Formation of 4-[(2-aminoethyl)amino]-3-methoxyphenoxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Aminoethyl)carbamoyl]oxy}methylphenylboronic acid
  • 4-[(2-Aminoethyl)carbamoyl]phenylacetic acid
  • 4-[(2-Aminoethyl)carbamoyl]phenoxyacetic acid

Uniqueness

{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can enhance its solubility and stability, while the carbamoyl group can facilitate interactions with biological targets.

Properties

CAS No.

919772-18-2

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

2-[4-(2-aminoethylcarbamoyl)-3-methoxyphenoxy]acetic acid

InChI

InChI=1S/C12H16N2O5/c1-18-10-6-8(19-7-11(15)16)2-3-9(10)12(17)14-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H,14,17)(H,15,16)

InChI Key

BCIOJKZUJHYATJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)C(=O)NCCN

Origin of Product

United States

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